molecular formula C17H17NO4 B2980638 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide CAS No. 1799203-34-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide

Cat. No. B2980638
CAS RN: 1799203-34-1
M. Wt: 299.326
InChI Key: OGRVHBNINXGDNE-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is a chemical compound that has been extensively used in scientific research due to its unique properties. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of acrylamide derivatives in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals and advanced materials. For example, the study by Huang and Wamhoff (1984) on the addition and cyclocondensation reactions of 2(3H)-furanones with methyl acrylate to form spiro compounds illustrates the potential of acrylamide derivatives in creating complex molecular structures with potential applications in drug development and materials science (Huang & Wamhoff, 1984).

Green Organic Chemistry

Acrylamide derivatives have been explored in green chemistry applications, such as the enantioselective ene-reduction of acrylamides using marine and terrestrial fungi. This approach not only provides a sustainable pathway to synthesize important organic compounds but also emphasizes the role of biocatalysis in organic synthesis, as reported by Jimenez et al. (2019) (Jimenez et al., 2019).

Polymer Science and Engineering

Acrylamide derivatives serve as monomers in the polymerization processes, leading to materials with varied applications. Mori, Sutoh, and Endo (2005) demonstrated the controlled radical polymerization of an acrylamide containing an L-phenylalanine moiety via RAFT, highlighting the compound's relevance in synthesizing polymers with specific functionalities for biomedical applications (Mori, Sutoh, & Endo, 2005).

Food Safety and Chemistry

Despite the exclusion request, it's worth noting that acrylamide and its derivatives are subjects of study in food chemistry, particularly in understanding their formation during cooking and their potential health impacts. For example, Anese et al. (2013) explored strategies for mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food, contributing to the ongoing efforts to enhance food safety (Anese et al., 2013).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(furan-3-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(8-14-6-7-20-10-14)18-17(19)5-3-13-2-4-15-16(9-13)22-11-21-15/h2-7,9-10,12H,8,11H2,1H3,(H,18,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRVHBNINXGDNE-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=COC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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